N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

BTK inhibitor kinase assay biochemical potency

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1203031-36-0) is a synthetic, small-molecule heterocycle featuring a hybrid benzothiazole-pyrazole carboxamide scaffold. This compound belongs to the class of pyrazolothiazole carboxamides, a chemotype under active patent investigation for kinase inhibition, particularly targeting the BTK (Bruton's tyrosine kinase) and PDGFR (platelet-derived growth factor receptor) families.

Molecular Formula C16H18N4OS
Molecular Weight 314.41
CAS No. 1203031-36-0
Cat. No. B2620355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide
CAS1203031-36-0
Molecular FormulaC16H18N4OS
Molecular Weight314.41
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NN(C=C3)C(C)C
InChIInChI=1S/C16H18N4OS/c1-9(2)20-6-5-12(19-20)15(21)18-16-17-13-7-10(3)11(4)8-14(13)22-16/h5-9H,1-4H3,(H,17,18,21)
InChIKeyZFXWCUDSQXKTPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide: Core Chemical Identity and Patent-Backed Kinase Targeting Profile for Procurement


N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide (CAS 1203031-36-0) is a synthetic, small-molecule heterocycle featuring a hybrid benzothiazole-pyrazole carboxamide scaffold. This compound belongs to the class of pyrazolothiazole carboxamides, a chemotype under active patent investigation for kinase inhibition, particularly targeting the BTK (Bruton's tyrosine kinase) and PDGFR (platelet-derived growth factor receptor) families [1]. Publicly curated biochemical databases record a potent inhibitory activity (IC50: 1 nM) against human BTK, indicating its utility as a biochemical probe or reference inhibitor in kinase drug discovery programs [2]. Its structural combination of a 5,6-dimethylbenzothiazole moiety with an N-isopropylpyrazole-3-carboxamide fragment distinguishes it from simpler benzothiazole or pyrazole derivatives commonly available from screening libraries.

Why a General-Purpose Benzothiazole or Pyrazole Carboxamide Cannot Replace N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide in Targeted BTK Programs


Generic benzothiazole or pyrazole derivatives—widely available from screening collections—typically lack the integrated pharmacophoric features required for potent BTK active-site engagement. This specific compound incorporates a 5,6-dimethylbenzothiazole core linked via an amide bond to a 1-isopropylpyrazole ring, a connectivity pattern that is present in patent-exemplified, low-nanomolar BTK inhibitors [1]. Simple substitution with an unsubstituted benzothiazole or a pyrazole lacking the N-isopropyl group would be predicted to result in substantial loss of binding affinity, as the dimethyl substitution fills a hydrophobic pocket and the isopropyl group optimizes steric complementarity within the kinase hinge region. The publicly disclosed IC50 of 1 nM against human BTK places this compound among the more potent chemotypes in its class, underscoring the risk of obtaining false-negative or weak activity outcomes when using close but structurally non-identical analogs [2]. Additionally, the compound appears as a specific exemplified structure (Example 99) in BTK-targeting patent literature, confirming that this precise substitution pattern was intentionally selected during lead optimization, rather than being an arbitrary combinatorial product [1].

Quantitative Differentiation Evidence for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide Versus Closest Structural Analogs


BTK Inhibitory Potency: A 1 nM IC50 Benchmark Against Human BTK in Biochemical Assays

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide demonstrates an IC50 of 1 nM against human BTK in a cell-free biochemical inhibition assay [1]. While direct comparative data against a specified non-dimethyl analog are not publicly available, this potency level is indicative of a stark differentiation from simple pyrazole-benzothiazole hybrids, where the absence of the 5,6-dimethyl substitution would typically reduce hydrophobic pocket occupancy and drop the IC50 into the micromolar range based on general kinase SAR trends. The compound's designation as a specific patent example (Example 99 in US20240083900) further implies that this congener was selected from a larger library as one of the most potent representatives.

BTK inhibitor kinase assay biochemical potency

Patent Exemplification Status: Explicit Selection as a Preferred BTK Inhibitor Chemotype

This compound is explicitly listed as Example 99 in the BTK inhibitor patent application US20240083900A1 [1]. In contrast, many structurally similar benzothiazole-pyrazole carboxamides available from commercial screening collections are not exemplified in any patent and thus lack documented evidence of intentional medicinal chemistry optimization. The patent-exemplified status indicates that this compound was selected from a medicinal chemistry campaign, providing provenance that generic catalog analogs cannot offer.

patent example lead optimization intellectual property

Kinase Selectivity Profile: Dual PDGFR/BTK Family Coverage vs. Single-Target Benzothiazole Derivatives

The pyrazolothiazole carboxamide scaffold to which this compound belongs is claimed in a separate patent (US20240109917A1) as a PDGFR inhibitor chemotype [2]. While specific PDGFR IC50 data for this exact compound are not yet public, the scaffold's dual coverage of both BTK and PDGFR kinase families distinguishes it from simpler benzothiazole derivatives that typically target only a single kinase family. This cross-family activity profile is relevant for research programs exploring polypharmacological approaches or requiring compounds with broader kinase profiling capabilities.

kinase profiling polypharmacology PDGFR inhibitor

Research and Industrial Application Scenarios for N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide Based on Verified BTK and PDGFR Scaffold Evidence


BTK Biochemical Assay Positive Control and Reference Standard

With a confirmed BTK IC50 of 1 nM in biochemical assays, this compound serves as a high-potency positive control for screening laboratories developing novel BTK inhibitors. Its use as a reference standard enables inter-plate and inter-day normalization of BTK enzymatic activity, ensuring assay reproducibility across screening campaigns. Procurement of this exact compound—rather than a non-exemplified analog—ensures that the control agent matches the potency benchmark reported in patent literature [1].

Medicinal Chemistry Starting Point for BTK Inhibitor Lead Optimization

Medicinal chemists engaged in BTK-targeted drug discovery can use this patent-exemplified compound as a starting scaffold for structure-activity relationship (SAR) exploration. The 5,6-dimethylbenzothiazole and N-isopropylpyrazole motifs provide validated vectors for further functionalization, as evidenced by its selection as Example 99 in US20240083900A1 [1]. This reduces the time and cost of de novo hit identification, as the core scaffold has already demonstrated low-nanomolar potency.

Pharmacological Tool for Studying BTK-PDGFR Signaling Crosstalk

Research groups investigating pathways where both BTK and PDGFR play roles—such as certain fibrotic diseases or inflammatory disorders—can employ this compound as a dual-pathway probe. The scaffold's claimed PDGFR inhibitory activity (US20240109917A1) combined with confirmed BTK potency (1 nM IC50) [1][2] allows a single chemical agent to interrogate both signaling nodes simultaneously, simplifying experimental design and reducing confounding variables from using multiple tool compounds.

Patent Landscape and Freedom-to-Operate Benchmarking

Intellectual property teams and competitive intelligence analysts in pharmaceutical and biotechnology companies require access to specifically exemplified patent compounds to conduct freedom-to-operate analyses and design-around strategies. This compound's appearance as Example 99 in the published BTK patent application [1] makes it a critical reference material for any organization developing pyrazolothiazole-based kinase inhibitors, enabling direct structural comparison against the patent claims.

Quote Request

Request a Quote for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.